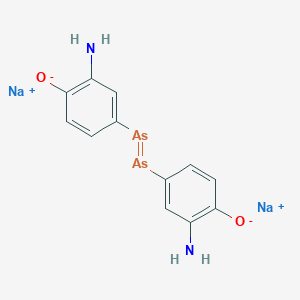

Sodium arsphenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium arsphenamine, also known as Salvarsan, was the first effective treatment for syphilis. It was discovered by Paul Ehrlich and his team in 1909 and revolutionized the treatment of syphilis, which was previously a fatal and incurable disease. Sodium arsphenamine is an organoarsenic compound that has been extensively studied for its biochemical and physiological effects.

Wirkmechanismus

Sodium arsphenamine exerts its antibacterial and antiparasitic effects by inhibiting the synthesis of macromolecules such as proteins and nucleic acids. It binds to sulfhydryl groups on enzymes and disrupts their activity, leading to cell death. Sodium arsphenamine also disrupts the cell membrane and causes leakage of cellular contents, further contributing to its bactericidal and parasiticidal effects.

Biochemische Und Physiologische Effekte

Sodium arsphenamine has been shown to have a wide range of biochemical and physiological effects. It can cause oxidative stress and DNA damage in cells, leading to apoptosis and cell death. It can also disrupt the function of mitochondria, leading to energy depletion and cell death. Sodium arsphenamine has been shown to affect the immune system by suppressing the activity of T cells and macrophages.

Vorteile Und Einschränkungen Für Laborexperimente

Sodium arsphenamine has several advantages for lab experiments. It is a potent and broad-spectrum antibacterial and antiparasitic agent that can be used to study the mechanisms of bacterial and parasitic infections. It is also relatively stable and can be stored for long periods of time. However, sodium arsphenamine has several limitations for lab experiments. It is toxic to cells and can cause cell death at high concentrations. It also has a narrow therapeutic window and can cause toxicity in humans at therapeutic doses.

Zukünftige Richtungen

There are several future directions for research on sodium arsphenamine. One direction is to study the mechanisms of resistance to sodium arsphenamine in bacteria and parasites. Another direction is to develop new analogs of sodium arsphenamine with improved efficacy and safety profiles. Finally, sodium arsphenamine could be used as a lead compound for the development of new antibacterial and antiparasitic agents.

Conclusion

Sodium arsphenamine is a potent antibacterial and antiparasitic agent that has been extensively studied for its biochemical and physiological effects. It has revolutionized the treatment of syphilis and has been used to treat a wide range of bacterial and parasitic infections. While sodium arsphenamine has several advantages for lab experiments, it also has limitations due to its toxicity and narrow therapeutic window. Future research on sodium arsphenamine could lead to the development of new antibacterial and antiparasitic agents with improved efficacy and safety profiles.

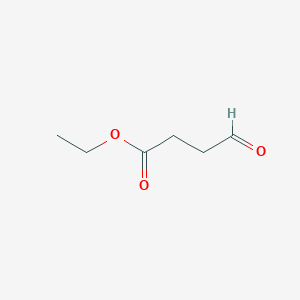

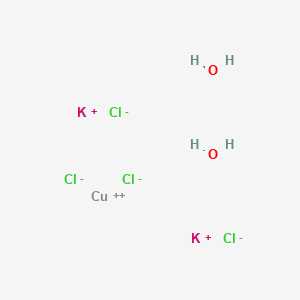

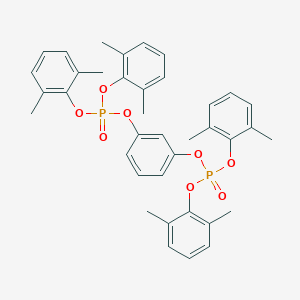

Synthesemethoden

Sodium arsphenamine is synthesized by reacting arsenic acid with aniline in the presence of hydrochloric acid. The resulting product is purified by recrystallization and converted to the sodium salt by reaction with sodium hydroxide. The synthesis of sodium arsphenamine is a complex process that requires careful control of reaction conditions to ensure the purity and stability of the product.

Wissenschaftliche Forschungsanwendungen

Sodium arsphenamine has been extensively studied for its antibacterial and antiparasitic properties. It is effective against a wide range of microorganisms, including bacteria, protozoa, and helminths. Sodium arsphenamine has been used to treat syphilis, yaws, and other bacterial infections. It has also been used to treat trypanosomiasis, a parasitic disease caused by the protozoan Trypanosoma brucei.

Eigenschaften

CAS-Nummer |

1936-28-3 |

|---|---|

Produktname |

Sodium arsphenamine |

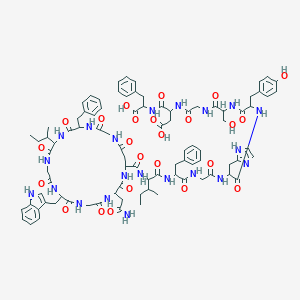

Molekularformel |

C12H10As2N2Na2O2 |

Molekulargewicht |

410.04 g/mol |

IUPAC-Name |

disodium;2-amino-4-(3-amino-4-oxidophenyl)arsanylidenearsanylphenolate |

InChI |

InChI=1S/C12H12As2N2O2.2Na/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;;/q;2*+1/p-2 |

InChI-Schlüssel |

AHXJGEBYGJABES-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)[O-])N)N)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)

![8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B158689.png)